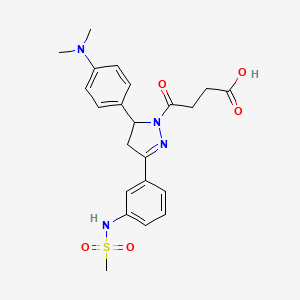
4-(5-(4-(dimethylamino)phenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(4-(Dimethylamino)phenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule. Its structure comprises a mix of aromatic and heterocyclic components, which often indicates a range of potential chemical properties and applications.
Vorbereitungsmethoden
Synthetic routes and reaction conditions
The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the dihydropyrazole ring. This may include cyclization reactions, where precursors like 1,3-diketones react with hydrazines.
Final steps might involve oxidation or reduction reactions to form the oxobutanoic acid moiety.
Industrial production methods
Industrial synthesis likely involves optimizing each step for yield and purity. Methods may include flow chemistry or automated synthesis to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of reactions
Oxidation: : The compound may undergo oxidation, particularly at the dimethylamino group, to form nitro or oxo derivatives.
Reduction: : The compound can be reduced, affecting both the pyrazole ring and the aromatic rings.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, given the aromatic nature of the compound.
Common reagents and conditions
Reagents such as hydrazine, bromine, and various catalysts for cyclization.
Oxidizing agents like KMnO4 or CrO3 for introducing oxo groups.
Reducing agents like NaBH4 or LiAlH4 for reduction reactions.
Major products formed
Oxidation can lead to oxo derivatives.
Reduction can produce amine or alcohol derivatives.
Substitution can result in various functionalized aromatics.
Wissenschaftliche Forschungsanwendungen
Chemistry: : This compound is a versatile intermediate in organic synthesis, offering multiple functional groups for further reaction and modification.
Medicine: : Its pharmacophore elements suggest possible roles as an enzyme inhibitor or receptor modulator, but this would need detailed bioactivity studies.
Industry: : It could serve in material science for developing new polymers or as a catalyst in certain chemical reactions.
Wirkmechanismus
Molecular targets: : This compound could interact with various biological macromolecules, possibly binding to enzymes or receptors due to its structural complexity.
Pathways involved: : Depending on its bioactivity, it could influence signal transduction pathways or enzyme inhibition mechanisms.
Vergleich Mit ähnlichen Verbindungen
4-(5-(4-(dimethylamino)phenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid: vs. 4-(4-(dimethylamino)phenyl)-3-(4-(methylsulfonamido)phenyl)-5-(methylthio)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid :
While both compounds share a similar scaffold, the presence of a methylthio group in the latter introduces different chemical properties, making it less polar and potentially influencing its bioactivity.
4-(4-(dimethylamino)phenyl)-5-phenyl-4H-pyrazole-3-carboxylic acid
This simpler analog lacks the methylsulfonamido group, possibly reducing its binding affinity for certain enzymes or receptors.
4-(5-phenyl-3-(3-(methylsulfonamido)phenyl)-4H-pyrazole-4-yl)-4-oxobutanoic acid
This variant excludes the dimethylamino group, potentially altering its solubility and electronic properties, impacting its chemical reactivity and bioavailability.
That’s the full scoop! Anything else you want to dive into?
Eigenschaften
IUPAC Name |
4-[3-[4-(dimethylamino)phenyl]-5-[3-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S/c1-25(2)18-9-7-15(8-10-18)20-14-19(23-26(20)21(27)11-12-22(28)29)16-5-4-6-17(13-16)24-32(3,30)31/h4-10,13,20,24H,11-12,14H2,1-3H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYOJICBTRNQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2593781.png)
![(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2593782.png)
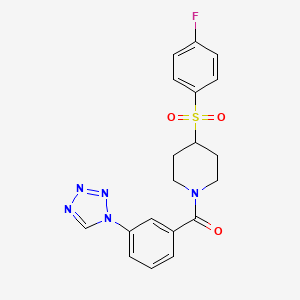
![N-(4-(dimethylamino)phenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2593785.png)
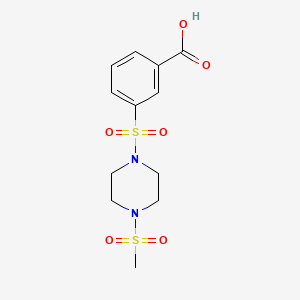
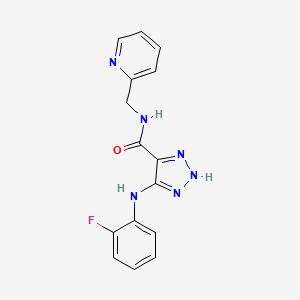

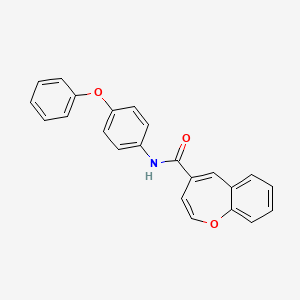
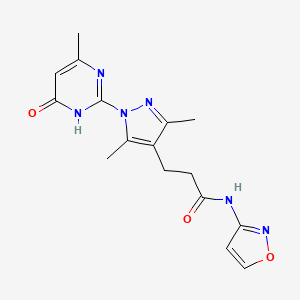
![2-Methyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2593794.png)

![N-[(4-fluorophenyl)methyl]-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2593801.png)
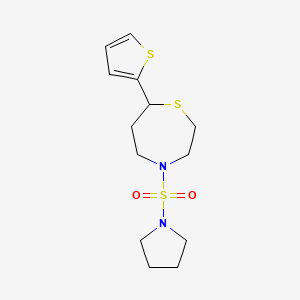
![N-cyclopentyl-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2593803.png)
